molecular formula C10H9NS B1587117 2-(2-Thienyl)aniline CAS No. 62532-99-4

2-(2-Thienyl)aniline

Cat. No.: B1587117
CAS No.: 62532-99-4
M. Wt: 175.25 g/mol
InChI Key: IIKZLOXDTZHOAV-UHFFFAOYSA-N
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Description

2-(2-Thienyl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine

Mechanism of Action

Target of Action

2-(2-Thienyl)aniline is a chemical compound that has been the subject of scientific research due to its potential biological activity . More research is needed to identify the compound’s primary targets and their roles.

Biochemical Pathways

This compound may potentially affect various biochemical pathways, given its potential biological activity . More research is needed to understand the biochemical pathways affected by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)aniline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-bromoaniline and 2-thienylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium with a surfactant like Kolliphor EL, which facilitates the reaction under mild conditions and in the presence of air .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)aniline undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(2-Thienyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: A simpler structure without the aniline moiety.

    Aniline: Lacks the thiophene ring.

    2-Aminothiophene: Similar structure but with an amino group directly attached to the thiophene ring.

Uniqueness: 2-(2-Thienyl)aniline is unique due to the combination of the thiophene and aniline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs .

Biological Activity

2-(2-Thienyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound is an aniline derivative with a thienyl substituent that can interact with various enzymes and proteins. One notable interaction is with phenylalanine hydroxylase, an enzyme crucial for the metabolism of phenylalanine. Inhibiting this enzyme could have implications for metabolic disorders related to phenylalanine accumulation.

PropertyDescription
Molecular FormulaC10_{10}H9_{9}N1_{1}S1_{1}
Molecular Weight177.25 g/mol
SolubilitySoluble in organic solvents like ethanol and dichloromethane
pKaNot well-characterized; further studies needed

Cellular Effects

Aniline derivatives, including this compound, have been shown to influence various cellular processes. Research indicates that they can affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism. The specific effects of this compound on different cell types remain to be fully elucidated.

Molecular Mechanisms

The biological activity of this compound may be attributed to its ability to bind with biomolecules, thereby inhibiting or activating specific enzymes. This binding can lead to changes in gene expression and metabolic pathways. The precise molecular mechanisms are still under investigation, but preliminary studies suggest that the compound may act through similar pathways as other aniline derivatives.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of thienyl-anilines for their biological activities:

  • Anti-Tubulin Activity : A study highlighted that certain aniline derivatives exhibit anti-tubulin effects, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) indicates that modifications in the thienyl ring can enhance biological activity .
  • Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore their biological properties. One study demonstrated that substituents on the thienyl group significantly influenced the anti-cancer activity of these compounds .

Table 2: Summary of Biological Activities from Recent Studies

Study FocusFindingsReference
Anti-Tubulin ActivityInhibition of tubulin polymerization
Enzyme InteractionPotential inhibition of phenylalanine hydroxylase
Synthesis of AnaloguesEnhanced activity with specific substituents

Properties

IUPAC Name

2-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKZLOXDTZHOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399478
Record name 2-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62532-99-4
Record name 2-(2-Thienyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62532-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AB427 (The following reaction is carried out in an N2 atmosphere.) Dissolve Tetrakis-(triphenylphosphine)-palladium(0) (297 mg, 0.26 mmol) and 2-Bromo-thiophene (837 mg, 5.13 mmol) in DME (42 mL), degas the reaction mixture carefully (5 times) and flush with N2. After 10 min stirring add 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (1.24 g, 5.64 mmol) and a 1M aqueous NaHCO3 solution (15.4 mL, 15.4 mmol), degas the reaction mixture again carefully (5 times) and flush with N2. Stir the mixture for 3 h at 95° C. Cool mixture to rt, remove solvent under reduced pressure and partition the residue between EtOAc and water. Extract the separated aqueous layer with EtOAc (3 times). Wash combined organic layer with brine and dry it with Na2SO4. Purify the crude product by flash chromatography (silica gel 60, CyH/EtOAc 15+1] to obtain 2-Thiophene-2-yl-phenylamine (55) as a brown solid (825 mg, 92%). 1H NMR (400 MHz, CDCl3): 4.40-6.00 (m, 2H); 6.88 (td, 1H, J1=7.6 Hz, J2=1.0 Hz); 6.93 (dd, 1H, J1=8.0 Hz, J2=1.0 Hz); 7.07 (dd, 1H, J1=5.3 Hz, J2=3.5 Hz); 7.17 (td, 1H, J1=8.0 Hz, J2=1.5 Hz) 7.22 (dd, 1H, J1=3.5 Hz, J2=1.3 Hz); 7.30 (dd, 1H, J1=7.6 Hz, J2=1.5 Hz); 7.33 (dd, 1H, J1=5.3 Hz, J2=1.3 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Three
Quantity
837 mg
Type
reactant
Reaction Step Four
Name
Quantity
42 mL
Type
solvent
Reaction Step Four
Quantity
297 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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